2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide
Overview
Description
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is a complex organic compound known for its stability and effectiveness as a UV absorber. This compound is widely used in various industries to protect materials from the harmful effects of ultraviolet radiation. Its unique structure, which includes a benzotriazole moiety and tert-pentyl groups, contributes to its high performance in stabilizing polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide typically involves multiple steps. One common method starts with the preparation of 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, which is then oxidized to form the N-oxide derivative.
Initial Synthesis: The initial compound, 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol, can be synthesized by reacting 2H-Benzotriazole with 4,6-bis(tert-pentyl)phenol under specific conditions, often involving a catalyst and controlled temperature.
Oxidation: The oxidation step to form the N-oxide typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the N-oxide group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactors: Using stainless steel reactors to handle the high pressures and temperatures required.
Catalysts: Employing catalysts like Raney nickel to facilitate the reactions.
Purification: Implementing purification steps such as crystallization and distillation to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, although this is less common due to its stability.
Reduction: It can be reduced back to its parent phenol compound using reducing agents like sodium borohydride.
Substitution: The benzotriazole ring can undergo substitution reactions, particularly at the nitrogen atoms, with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Further oxidized derivatives, though rare.
Reduction Products: 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol.
Substitution Products: Alkylated or acylated benzotriazole derivatives.
Scientific Research Applications
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers, coatings, and adhesives to prevent degradation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential use in formulations to protect skin from UV radiation.
Industry: Widely used in the production of plastics, automotive coatings, and other materials that require UV protection.
Mechanism of Action
The compound exerts its effects primarily through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and degrading the underlying material. This mechanism involves:
Molecular Targets: UV radiation.
Pathways Involved: Absorption and dissipation of UV energy.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Similar structure but with tert-butyl groups instead of tert-pentyl groups.
2-(2H-Benzotriazol-2-yl)-4-methyl-6-tert-butylphenol: Contains a methyl group, offering different solubility and stability properties.
Uniqueness
2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide is unique due to its high stability and effectiveness as a UV absorber. The tert-pentyl groups provide steric hindrance, enhancing its stability compared to similar compounds with smaller alkyl groups.
This compound’s unique combination of stability, effectiveness, and versatility makes it a valuable component in various applications requiring UV protection.
Properties
IUPAC Name |
2,4-bis(2-methylbutan-2-yl)-6-(1-oxidobenzotriazol-1-ium-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)24-23-17-11-9-10-12-18(17)25(24)27/h9-14,26H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZTIVTTPHTON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=[N+]2[O-])O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00240626 | |
Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94109-79-2 | |
Record name | 2-(2′-Hydroxy-3′,5′-di-tert-amylphenyl)benzotriazole N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94109-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2H-Benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00240626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-4,6-bis(tert-pentyl)phenol N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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